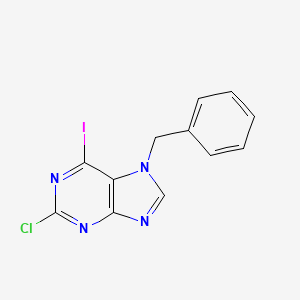

7-Benzyl-2-chloro-6-iodo-7H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-2-chloro-6-iodopurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN4/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAOBNVKFYNQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2-chloro-6-iodo-7H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 7-Benzyl-2-chloro-6-iodo-7H-purine (CAS No. 150721-89-4). Due to the limited publicly available experimental data for this specific compound, this document also includes comparative data from its close structural analog, 7-Benzyl-2,6-dichloro-7H-purine, to infer potential characteristics. The guide covers physicochemical properties, proposed synthetic routes, chemical reactivity, and potential utility in drug discovery as a versatile chemical intermediate. Detailed experimental protocols and visualizations are provided to support researchers in the synthesis and application of this and related purine derivatives.

Introduction

Substituted purines are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antitumor, and receptor modulating effects.[1] The specific substitution pattern on the purine core dictates the molecule's interaction with biological targets. This compound is a halogenated purine derivative with three key features for chemical modification: a benzyl group at the N7 position, a chloro group at the C2 position, and an iodo group at the C6 position. This trifunctional scaffold makes it a valuable intermediate for the synthesis of complex purine derivatives through selective nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide aims to consolidate the known information on this compound and provide a predictive framework for its use in research.

Physicochemical Properties

Detailed experimental data for this compound is scarce in peer-reviewed literature. The available data, primarily from chemical suppliers, is summarized below. For comparative purposes, data for the analogous compound, 7-Benzyl-2,6-dichloro-7H-purine, is also provided.

Table 1: Core Chemical Properties

| Property | This compound | 7-Benzyl-2,6-dichloro-7H-purine (Analog) |

| CAS Number | 150721-89-4[2] | 56025-87-7 |

| Molecular Formula | C₁₂H₈ClIN₄[2] | C₁₂H₈Cl₂N₄ |

| Molecular Weight | Not explicitly found, Calculated: 370.58 g/mol | 279.12 g/mol |

| IUPAC Name | This compound[2] | 7-benzyl-2,6-dichloropurine |

| Appearance | Data not available (likely a solid) | Powder |

| Purity | ≥95%[2] | ≥97% |

| Storage Temperature | 0-8 °C[2] | -20°C |

Table 2: Predicted Physicochemical Properties

Note: The following properties for the dichloro-analog are computationally predicted and should be used as an estimation.

| Property | Value for 7-Benzyl-2,6-dichloro-7H-purine (Analog) |

| logP (Octanol/Water Partition Coefficient) | 3.18 - 3.6 |

| Topological Polar Surface Area (TPSA) | 43.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found, a plausible synthetic route can be devised based on established methods for the synthesis of related 7-substituted purines. The most common approach involves the benzylation of a pre-functionalized purine core.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

-

Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the DMF under reduced pressure.

-

Purification: The crude product will be a mixture of N7 and N9 isomers. Purify the mixture using silica gel column chromatography to isolate the desired 7-Benzyl-2,6-dichloro-7H-purine isomer.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 7-Benzyl-2,6-dichloro-7H-purine (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Halogen Exchange: Add sodium iodide (NaI, 3-5 equivalents) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to facilitate the halogen exchange. The higher reactivity of the C6-chloro group compared to the C2-chloro group should favor selective substitution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the two halogen substituents on the purine ring. The benzyl group at N7 provides steric bulk and influences the electronic properties of the purine core.

-

Storage: The compound should be stored at 0-8 °C.[2]

-

Reactivity at C6: The iodo group at the C6 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, and alkoxides. More importantly, it is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon-based and heteroatom substituents.

-

Reactivity at C2: The chloro group at the C2 position is less reactive than the C6-iodo group towards SₙAr. This differential reactivity allows for sequential and site-selective functionalization of the purine scaffold. Under more forcing conditions (higher temperatures or stronger nucleophiles), this position can also undergo substitution.

Reactivity Pathway Diagram

Caption: Selective functionalization pathways for this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound itself, its structure makes it a highly valuable scaffold for creating libraries of purine derivatives for screening against various biological targets.

-

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C2 and C6 positions allows for the exploration of structure-activity relationships (SAR) to target specific kinase active sites.

-

GPCR Ligands: Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are modulated by purine-based ligands. This compound serves as a starting point for developing novel agonists or antagonists for these receptors.

-

Antiviral and Anticancer Agents: Many nucleoside and non-nucleoside purine analogs exhibit potent antiviral and anticancer properties. The introduction of a halogen at the C2 position can enhance the biological activity of purine nucleosides and make them resistant to deamination.

Safety Information

-

Signal Word: Warning[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key features—differential reactivity at the C2 and C6 positions and the presence of a synthetically useful iodine atom—make it an ideal starting material for constructing diverse libraries of purine derivatives. While detailed experimental data on this specific molecule is limited, this guide provides a comprehensive overview based on available information and logical chemical principles, offering a valuable resource for researchers working with substituted purines. Further experimental validation of the proposed synthesis and reactivity is encouraged.

References

7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Guide for Researchers

CAS Number: 150721-89-4

Structure:

This technical guide provides a comprehensive overview of this compound, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates likely properties, synthesis, and biological activities based on analogous compounds, particularly other 7-substituted and 2,6-disubstituted purines.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, key properties can be estimated or are provided by commercial suppliers.

| Property | Value | Source |

| CAS Number | 150721-89-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₈ClIN₄ | Sigma-Aldrich[1] |

| Molecular Weight | 386.58 g/mol | Calculated |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Purity | ≥95% | Commercial Suppliers |

| Storage Temperature | 0-8 °C | Sigma-Aldrich[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach would involve the benzylation of a suitable 2-chloro-6-iodopurine precursor. The regioselectivity of the benzylation (N7 vs. N9 substitution) is a critical consideration and is often influenced by the reaction conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Method for N7-Benzylation of Purines

The following is a generalized protocol adapted from the synthesis of similar N7-substituted purines.[2] Researchers should optimize conditions for the specific substrate.

-

Preparation of the Precursor: The synthesis would likely start from 2,6-dichloropurine. A halogen exchange reaction, for instance by treating 2,6-dichloropurine with hydroiodic acid, could yield 2-chloro-6-iodopurine.[3]

-

Benzylation Reaction:

-

To a solution of 2-chloro-6-iodopurine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).

-

Stir the suspension at room temperature for a short period to facilitate the formation of the purine anion.

-

Add benzyl bromide or benzyl chloride to the reaction mixture.

-

The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, which may contain a mixture of N7 and N9 isomers, is then purified by column chromatography on silica gel.

-

Chemical Reactivity

The chemical reactivity of this compound is dictated by the substituents on the purine ring. The chlorine atom at the C2 position and the iodine atom at the C6 position are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the C6 position of the purine ring is more reactive towards nucleophiles than the C2 position. The reactivity of halogens in SNAr reactions on purine rings often follows the order F > Cl > Br > I, but this can be influenced by the nucleophile and reaction conditions.[4]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively characterized, the structural motifs present in the molecule suggest potential therapeutic applications, particularly as a kinase inhibitor.

Many 7-substituted purine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Aberrant kinase activity is a hallmark of many diseases, including cancer. The 7-benzyl group can confer favorable interactions within the ATP-binding pocket of kinases.

Furthermore, substituted purines are known to target a wide range of biological processes. For example, 6-benzylaminopurine derivatives have been studied for their effects on cyclin-dependent kinases (CDKs) and for their antiproliferative properties in cancer cell lines.[7][8]

Postulated Signaling Pathway Involvement

Given the prevalence of 7-benzylpurines as kinase inhibitors, it is plausible that this compound could modulate one or more kinase signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Characterization

Standard analytical techniques are employed to characterize purine derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for monitoring reaction progress.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength where the purine ring exhibits strong absorbance (e.g., 254 nm or 260 nm) is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

-

¹H NMR: Will provide information on the protons of the benzyl group and the purine ring. The chemical shifts and coupling constants of the benzyl protons can confirm its presence and substitution pattern. The purine protons will appear as singlets in the aromatic region.

-

¹³C NMR: Will show the resonances for all carbon atoms in the molecule, allowing for confirmation of the purine core and the benzyl substituent.

-

Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a halogenated purine derivative with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While direct experimental data is sparse, this guide provides a foundational understanding of its likely chemical and biological properties based on the extensive literature on related purine analogs. Researchers are encouraged to use the proposed synthetic and analytical methods as a starting point for their own investigations into this promising molecule.

References

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of 7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the purine derivative, 7-Benzyl-2-chloro-6-iodo-7H-purine. This compound is of interest to researchers in medicinal chemistry and drug development due to the established role of purine analogues as modulators of various biological targets, including protein kinases and adenosine receptors. This document outlines a plausible synthetic pathway, detailed experimental protocols based on established methodologies, and a summary of available characterization data for the key intermediate.

Overview

This compound is a halogenated purine derivative. The strategic placement of chloro and iodo substituents on the purine core, along with the benzyl group at the N7 position, offers multiple avenues for further chemical modifications, making it a versatile scaffold for the synthesis of compound libraries for biological screening. The differential reactivity of the C2-chloro and C6-iodo groups allows for selective and sequential nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the commercially available 2,6-dichloropurine.

Step 1: Benzylation of 2,6-Dichloropurine

The first step involves the benzylation of 2,6-dichloropurine. This reaction is known to yield a mixture of the N7 and N9 isomers. The desired N7 isomer, 7-benzyl-2,6-dichloro-7H-purine, is the minor product and requires purification, typically by column chromatography.

Step 2: Selective Iodination at the C6 Position

The second step is a selective halogen exchange reaction, specifically a Finkelstein reaction, at the C6 position of 7-benzyl-2,6-dichloro-7H-purine. The chlorine atom at the C6 position of the purine ring is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position, allowing for a selective conversion to the 6-iodo derivative.

Data Presentation

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Benzyl-2,6-dichloro-7H-purine | 56025-87-7 | C₁₂H₈Cl₂N₄ | 279.12 |

| This compound | 150721-89-4 | C₁₂H₈ClIN₄ | 370.58 |

Characterization Data for 7-Benzyl-2,6-dichloro-7H-purine (Precursor)

| Data Type | Description | Source |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | NIST Chemistry WebBook |

| Infrared (IR) Spectrum | IR spectrum available (KBr disc). | NIST Chemistry WebBook[1] |

| Purity | ≥97% | ChemScene[2] |

| Physical Form | Powder | Sigma-Aldrich |

| Storage | -20°C, sealed storage, away from moisture | ChemScene[2] |

Experimental Protocols

Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

This protocol is adapted from general procedures for the alkylation of dichloropurines.

Materials:

-

2,6-Dichloropurine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes.

-

Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

The crude product, a mixture of N7 and N9 isomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The N7 isomer is typically the less polar and will elute first.

-

Combine the fractions containing the desired 7-benzyl-2,6-dichloro-7H-purine and evaporate the solvent to yield the product.

Expected Outcome:

The reaction yields a mixture of N7 and N9 isomers, with the N9 isomer being the major product. The yield of the desired N7 isomer is typically in the range of 10-20%.

Synthesis of this compound

This protocol is based on the Finkelstein reaction, which is a well-established method for halogen exchange.

Materials:

-

7-Benzyl-2,6-dichloro-7H-purine

-

Sodium iodide (NaI)

-

Acetone, anhydrous

-

Sodium thiosulfate (Na₂S₂O₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 7-benzyl-2,6-dichloro-7H-purine (1 equivalent) in anhydrous acetone in a round-bottom flask.

-

Add sodium iodide (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours. The reaction can be monitored by TLC. The precipitation of sodium chloride may be observed.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any remaining iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization.

Potential Applications in Drug Discovery

Purine derivatives are a cornerstone in the development of therapeutics for a wide range of diseases. The structural motif of this compound makes it a valuable intermediate for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

The purine scaffold is a common feature in many kinase inhibitors. The C2 and C6 positions are often functionalized to interact with the hinge region of the kinase active site, while modifications at the N7 position can be directed towards the solvent-exposed region to improve potency and selectivity.

Adenosine Receptor Ligands

Substituted purines are also well-known for their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The development of selective ligands for these G protein-coupled receptors is a key area of research for treating inflammatory diseases, neurological disorders, and cancer.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Caption: Potential mechanism of action for a purine-based kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel purine-based compounds with potential therapeutic applications. This guide provides a framework for its synthesis and highlights the key characterization that should be performed. The lack of publicly available, detailed experimental and characterization data for the final compound underscores the need for further research and publication in this area to facilitate its broader use in the scientific community.

References

Spectroscopic and Synthetic Guide to 7-Benzyl-2-chloro-6-iodo-7H-purine: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 7-Benzyl-2-chloro-6-iodo-7H-purine. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles and presents data from closely related analogs to offer valuable predictive insights. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are working with substituted purine scaffolds.

Introduction

This compound is a halogenated purine derivative with potential applications in medicinal chemistry and drug discovery. The strategic placement of chloro, iodo, and benzyl groups provides multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound, the following tables present data from analogous compounds to provide a reasonable estimation of expected values.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the purine core, the benzyl group, and any residual solvent. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-8 (Purine) | 8.0 - 8.5 | Singlet | The exact position will be sensitive to substitution and solvent. |

| Benzyl CH₂ | 5.4 - 5.8 | Singlet | |

| Benzyl Ar-H | 7.2 - 7.5 | Multiplet |

Note: Predicted values are based on data from similar 7-benzyl purine derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 (Purine) | 150 - 155 | Attached to Chlorine. |

| C-4 (Purine) | 150 - 155 | |

| C-5 (Purine) | 120 - 125 | |

| C-6 (Purine) | 115 - 120 | Attached to Iodine. |

| C-8 (Purine) | 140 - 145 | |

| Benzyl CH₂ | 45 - 50 | |

| Benzyl C (ipso) | 135 - 140 | |

| Benzyl C (ortho, meta, para) | 125 - 130 |

Note: These are estimated ranges based on known purine analogs.

Table 3: Key IR Absorption Bands

The IR spectrum is useful for identifying functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=N Stretching (Purine ring) | 1550 - 1650 | Medium to Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| C-Cl Stretching | 700 - 800 | Strong |

| C-I Stretching | 500 - 600 | Medium |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

Note: The exact positions and intensities can be influenced by the solid-state packing or the solvent used.

Table 4: Mass Spectrometry Data

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₁₂H₈ClIN₄ |

| Molecular Weight | 386.58 g/mol |

| Expected [M]+ Peak | m/z 386 |

| Expected [M+H]+ Peak | m/z 387 |

| Key Fragmentation Peaks | Loss of I, Cl, Benzyl |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I) will be characteristic.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and similar compounds. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of purine analogs is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

Use a proton-decoupled sequence to simplify the spectrum.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid purine derivative:

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry

A general protocol for mass spectrometric analysis:

-

Sample Preparation :

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the sample to a final concentration of 1-10 µg/mL.

-

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of molecule.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is usually preferred for purine derivatives to observe the [M+H]⁺ ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Data Analysis : Determine the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Synthetic and Characterization Workflow

The synthesis of novel purine derivatives like this compound typically follows a structured workflow from synthesis to full characterization.

Conclusion

While a complete, experimentally verified dataset for this compound is not yet publicly available, the data from analogous structures provides a solid foundation for researchers to predict and interpret their own experimental findings. The provided protocols offer a starting point for the spectroscopic analysis of this and other related purine derivatives, which are valuable intermediates in the development of new therapeutic agents.

An In-depth Technical Guide to 7-Benzyl-2,6-dihalo-7H-purines: Focus on 7-Benzyl-2-chloro-6-iodo-7H-purine and its Dichloro Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Benzyl-2-chloro-6-iodo-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents detailed information on the closely related and well-characterized analog, 7-Benzyl-2,6-dichloro-7H-purine, to serve as a valuable reference.

Physicochemical Properties

Substituted purines are a cornerstone in the development of various therapeutic agents. The introduction of different functional groups onto the purine scaffold allows for the fine-tuning of their biological activity. The benzyl group at the N7 position and halogen atoms at the C2 and C6 positions are common modifications explored in the design of kinase inhibitors, antivirals, and receptor antagonists.

This compound

While detailed experimental data for this compound is not extensively reported, its fundamental properties have been identified and are summarized in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 150721-89-4 | |

| Molecular Formula | C₁₂H₈ClIN₄ | |

| Molecular Weight | 370.58 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | ZYAOBNVKFYNQGN-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Storage Temperature | 0-8 °C |

7-Benzyl-2,6-dichloro-7H-purine (Analog for Comparison)

In contrast, the dichloro analog, 7-Benzyl-2,6-dichloro-7H-purine, has been more thoroughly characterized. The physical properties of this compound are provided below as a comparative reference.

| Property | Value | Source |

| CAS Number | 56025-87-7 | |

| Molecular Formula | C₁₂H₈Cl₂N₄ | |

| Molecular Weight | 279.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 149-150 °C | |

| logP (Octanol/Water) | 3.181 (Calculated) | [1] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

General Synthesis of 7-Benzyl-2,6-dihalo-7H-purines

The synthesis of 7-benzyl-2,6-dihalo-7H-purines typically involves the benzylation of a dihalogenated purine precursor. The regioselectivity of the benzylation (N7 vs. N9) can be influenced by the reaction conditions.

Reaction: 2,6-Dihalopurine + Benzyl Bromide → 7-Benzyl-2,6-dihalopurine + 9-Benzyl-2,6-dihalopurine

Materials:

-

2,6-Dihalopurine (e.g., 2,6-dichloropurine)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or similar base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of the 2,6-dihalopurine in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for a specified time (e.g., 30 minutes).

-

Add benzyl bromide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of N7 and N9 isomers, is then purified by column chromatography on silica gel to isolate the desired 7-benzyl isomer.

Characterization Methods

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, including the position of the benzyl group and the overall substitution pattern of the purine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a key physical property that provides an indication of the purity of the synthesized compound.

Visualizations

To aid in the understanding of the experimental and logical workflows associated with the study of these compounds, the following diagrams are provided.

Caption: A logical workflow for the synthesis, characterization, and potential biological evaluation of a novel purine derivative.

Caption: A simplified diagram illustrating the hypothetical mechanism of action of a purine derivative as a kinase inhibitor in a cellular signaling pathway.

References

The Rise of 7H-Purines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

An in-depth exploration of the discovery, history, and evolving therapeutic applications of substituted 7H-purine compounds, tailored for researchers, scientists, and drug development professionals.

The purine scaffold, a fundamental heterocyclic system in nature, has long been a cornerstone of medicinal chemistry. While the initial focus of drug discovery centered on modifications of the more abundant 9H-purine tautomer, a growing body of research has unveiled the significant and often distinct therapeutic potential of substituted 7H-purine compounds. This technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules, details their synthesis and biological evaluation, and explores their impact on key signaling pathways.

A Journey Through Time: The Discovery and History of Substituted 7H-Purines

The story of purines begins in the 19th century with the pioneering work of Emil Fischer, who first synthesized purine in 1898 and was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis.[1][2][3][4] His research laid the groundwork for understanding the fundamental structure of this important class of heterocycles.[1][2] Early synthetic efforts, such as the Traube purine synthesis first described in 1900, provided versatile methods for constructing the purine ring system from pyrimidine precursors.[5][6][7][8]

The initial wave of purine-based therapeutics, emerging from the mid-20th century, primarily consisted of antimetabolites that mimic natural purines and interfere with nucleic acid synthesis.[9][10][11][12] These early discoveries, driven by the work of scientists like George H. Hitchings and Gertrude B. Elion, led to the development of landmark drugs such as 6-mercaptopurine and thioguanine for cancer therapy.[10]

While these early successes focused on modifications at various positions of the purine ring, the systematic exploration of N7-substituted isomers came later. The direct alkylation of purines typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product due to its greater thermodynamic stability.[13] This synthetic challenge initially limited the exploration of 7H-purine analogs. However, the development of more regioselective synthetic methods, such as those starting from imidazole precursors or employing specific protecting group strategies, has opened the door to the systematic investigation of this class of compounds.[14][15] The recognition that 7-alkylpurines, such as certain 7-alkylguanine derivatives, possess distinct biological activities, including immunopotentiating and antiviral effects, further spurred interest in their development.[16]

Therapeutic Landscape of Substituted 7H-Purines

Substituted 7H-purines have emerged as potent modulators of a diverse range of biological targets, demonstrating significant therapeutic potential in oncology, immunology, and virology. Key areas of investigation include their roles as inhibitors of protein kinases, molecular chaperones, and key enzymes in signaling pathways.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A number of substituted 7H-purines have been developed as potent CDK inhibitors.

Quantitative Data for 7H-Purine CDK Inhibitors

| Compound ID | Target CDK | IC50 (nM) | Cell Line | Reference |

| Roscovitine (Seliciclib) | CDK1/2/5/7/9 | 450/700/300/600/600 | Multiple | [Source not in search results] |

| NU6102 | CDK1/2 | 9/5 | Multiple | [Source not in search results] |

| Hesperadin | Aurora B, CDK2 | 250/680 | Multiple | [Source not in search results] |

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. Purine-based scaffolds have proven to be a rich source of Hsp90 inhibitors.

Quantitative Data for 7H-Purine Hsp90 Inhibitors

| Compound ID | Hsp90 Binding Affinity (EC50, µM) | Cell Viability (IC50, µM) | Cell Line | Reference |

| PU-H71 | 0.05 | 0.1-0.5 | Various Cancer Cells | [Source not in search results] |

| BIIB021 | 0.003 | 0.01-0.1 | Various Cancer Cells | [Source not in search results] |

| NVP-AUY922 | 0.0018 | 0.002-0.02 | Various Cancer Cells | [Source not in search results] |

STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-pathogen and anti-tumor immune response. Substituted 7H-purines have been investigated as modulators of this pathway.

Key Signaling Pathways Modulated by 7H-Purines

The therapeutic effects of substituted 7H-purine compounds are mediated through their interaction with specific nodes in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition by 7H-Purines.

Caption: Hsp90 Chaperone Cycle and Inhibition by 7H-Purines.

Caption: cGAS-STING Signaling Pathway and Activation by 7H-Purine Agonists.

Experimental Protocols

A critical component of drug discovery is the robust and reproducible biological evaluation of candidate compounds. This section provides an overview of key experimental protocols used in the characterization of substituted 7H-purine compounds.

Synthesis of Substituted 7H-Purines

General Procedure for N7-Alkylation:

A common strategy for the synthesis of 7-substituted purines involves the alkylation of a suitable purine precursor. Direct alkylation often leads to a mixture of N7 and N9 isomers. To achieve regioselectivity for the N7 position, a common approach involves the use of a bulky protecting group at the N9 position, followed by alkylation at N7 and subsequent deprotection.

-

Step 1: N9-Protection: A 6-halopurine is reacted with a bulky protecting group, such as a trityl group, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DMF).

-

Step 2: N7-Alkylation: The N9-protected purine is then reacted with an alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., potassium carbonate) to introduce the substituent at the N7 position.

-

Step 3: N9-Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic treatment for a trityl group) to yield the desired 7-substituted purine.

Synthesis of 7-Methylguanine:

A specific example is the synthesis of 7-methylguanine, a naturally occurring modified purine base.[17] A highly regioselective methylation of guanosine nucleotides can be achieved using dimethyl sulfate as the methylating agent in an aqueous solution at room temperature.[18] This method provides the corresponding 7-methylguanosine nucleotide in good yields and high purity.[18]

Biological Evaluation Protocols

CDK Inhibition Assay (LanthaScreen™ Kinase Binding Assay):

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to a kinase.

-

Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. When the tracer is bound, FRET occurs between the terbium donor and the fluorescent acceptor. An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the acceptor.

-

Procedure:

-

A solution of the CDK enzyme and the terbium-labeled antibody is prepared in kinase buffer.

-

Serial dilutions of the 7H-purine test compound are prepared.

-

The kinase/antibody mixture, test compound, and fluorescent tracer are added to the wells of a microplate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence is read on a plate reader, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

-

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the 7H-purine compound for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

-

Future Perspectives

The field of substituted 7H-purine compounds continues to be a vibrant area of research. The development of novel synthetic methodologies that allow for greater control over regioselectivity and the introduction of diverse substituents will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the structural biology of their targets will facilitate structure-based drug design efforts. As our knowledge of the intricate signaling networks that govern cellular processes expands, so too will the opportunities for targeting these pathways with precisely designed 7H-purine modulators. The continued exploration of this fascinating class of molecules holds great promise for the development of next-generation therapeutics for a wide range of diseases.

References

- 1. Emil Fischer | Science History Institute [sciencehistory.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. Traube purine synthesis | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Traube Purine Synthesis [drugfuture.com]

- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 9. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Purine analogue - Wikipedia [en.wikipedia.org]

- 12. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Selective synthesis of 7-substituted purines via 7,8-dihydropurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of 7-Benzyl-Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-benzyl-purine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document details their molecular targets, the signaling pathways they modulate, and the resulting cellular effects. Quantitative pharmacological data are summarized, and detailed experimental protocols for their evaluation are provided.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary mechanism of action for many biologically active 7-benzyl-purine derivatives is the inhibition of protein kinases.[1][2] Kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism, by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

7-benzyl-purine derivatives have been shown to inhibit several key families of kinases, leading to their anti-proliferative and anti-angiogenic effects.

Inhibition of Receptor Tyrosine Kinases (RTKs): Anti-Angiogenesis

A significant number of 7-benzyl-purine derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor growth and metastasis.[1] Key RTKs targeted by these compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2 (KDR/Flk-1), which is the major transducer of VEGF-driven angiogenic signals.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Particularly PDGFRβ, which is involved in the recruitment of pericytes to stabilize newly formed blood vessels.

By inhibiting VEGFR and PDGFR, these compounds can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-associated angiogenesis.[1][4]

Inhibition of Bcr-Abl Kinase

Certain 7-benzyl-purine derivatives have demonstrated potent inhibitory activity against the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[2] Bcr-Abl drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK and JAK/STAT pathways.[5][6][7] Inhibition of Bcr-Abl by these derivatives can thus induce apoptosis in CML cells.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[8][9] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Some 7-benzyl-purine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[10] This prevents cancer cells from progressing through the cell cycle and undergoing division.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 7-benzyl-purine derivatives.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 11a | PDGFRβ | Potent (exact value not specified) | [1] |

| 19a | PDGFRβ | Potent (exact value not specified) | [1] |

| 11a | VEGFR-2 | Potent (exact value not specified) | [1] |

| 19a | VEGFR-2 | Potent (exact value not specified) | [1] |

| 13a | EGFR | 2-digit micromolar |[1] |

Table 2: Inhibition of Bcr-Abl Kinase and CML Cell Growth

| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|---|---|

| 7a | Bcr-Abl | 0.13 | - | - | [2] |

| 7c | Bcr-Abl | 0.19 | K562 | 0.30 | [2] |

| Imatinib (control) | Bcr-Abl | 0.33 | KCL22 | 1.54 |[2] |

Table 3: Cytotoxicity against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5 | HepG2 | 6.11 ± 0.4 | [11] |

| Compound 5 | MCF-7 | 5.93 ± 0.3 | [11] |

| Compound 5 | MDA-MB-231 | 2.48 ± 0.1 | [11] |

| Compound 5 | HeLa | 1.98 ± 0.1 |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-benzyl-purine derivatives.

Synthesis of 7-Benzyl-Purine Derivatives

A common method for the synthesis of 7-benzyl-purine derivatives involves the alkylation of a purine scaffold. For instance, N4-(3-bromophenyl)-7-(substituted-benzyl) pyrrolo[2,3-d]pyrimidines can be synthesized by the regiospecific attachment of various arylmethyl groups at the N7 position of the key intermediate N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. This is typically achieved via sodium hydride-induced alkylation with substituted arylmethyl halides.[1][12] Another general approach is the condensation of 6-chloropurine with the corresponding substituted benzylamines.[13]

In Vitro Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases is typically determined using an in vitro kinase assay, such as an ELISA-based method.[11]

-

Plate Coating: 96-well plates are coated with the substrate specific to the kinase of interest.

-

Reaction Mixture: The test compound (at various concentrations), the target kinase enzyme, and ATP are added to the wells.

-

Incubation: The plate is incubated to allow the phosphorylation reaction to occur.

-

Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: A substrate for the conjugated enzyme is added to produce a colorimetric or chemiluminescent signal.

-

Measurement: The signal intensity is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

References

- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Khan Academy [khanacademy.org]

- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

7-Benzyl-2-chloro-6-iodo-7H-purine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 7-Benzyl-2-chloro-6-iodo-7H-purine. The document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₂H₈ClIN₄ |

| Molecular Weight | 382.57 g/mol |

Experimental and Biological Context

As of the latest literature review, detailed experimental protocols for the specific synthesis of this compound and its specific engagement in biological signaling pathways are not extensively documented in publicly accessible resources. The synthesis of related purine derivatives often involves the alkylation of a purine core, followed by halogenation or other modifications.

The biological activities of purine analogs are vast and significant, with various derivatives acting as anticancer, antiviral, and antimicrobial agents. However, the specific biological profile of this compound remains an area for further investigation.

General Characterization Workflow

For a novel compound such as this compound, a systematic characterization workflow is essential to elucidate its chemical and biological properties. The following diagram illustrates a typical process that researchers may follow.

Solubility and stability of 7-Benzyl-2-chloro-6-iodo-7H-purine in different solvents

An In-Depth Technical Guide on the Solubility and Stability of 7-Benzyl-2-chloro-6-iodo-7H-purine

Disclaimer: Publicly available experimental data on the solubility and stability of this compound (CAS No. 150721-89-4) is limited. This guide provides a comprehensive framework based on the known properties of the structurally similar compound, 7-benzyl-2,6-dichloro-7H-purine, and established principles of pharmaceutical analysis for active pharmaceutical ingredients (APIs). The experimental protocols and data presented herein are illustrative and intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a substituted purine derivative. The purine scaffold is a core component of nucleosides and a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The solubility and stability of such compounds are critical physicochemical properties that influence their suitability for further development as therapeutic agents. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide outlines the expected solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₈ClIN₄

-

InChI Key: ZYAOBNVKFYNQGN-UHFFFAOYSA-N[1]

-

Storage Temperature: 0-8 °C[1]

The structure features a purine core with a benzyl group at the N7 position, a chlorine atom at the C2 position, and an iodine atom at the C6 position. The benzyl group introduces lipophilicity, which is expected to decrease aqueous solubility. The halogen substituents are susceptible to nucleophilic substitution, a key consideration for the compound's stability, particularly its reactivity with nucleophiles in solution.[2]

Solubility Profile

The solubility of an API is a determining factor for its formulation and route of administration.[3] Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in organic solvents.

Predicted Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is for illustrative purposes and must be confirmed by experimental measurement.

| Solvent | Type | Predicted Solubility (mg/mL) | Temperature (°C) |

| Water | Aqueous | < 0.1 | 25 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 | 25 |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | < 0.1 | 25 |

| Methanol | Polar Protic | 5 - 10 | 25 |

| Ethanol | Polar Protic | 2 - 5 | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | 25 |

| Dichloromethane (DCM) | Nonpolar | 10 - 20 | 25 |

| Acetonitrile | Polar Aprotic | 1 - 5 | 25 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[4]

-

Add a known volume of the selected solvent to the vial (e.g., 1 mL).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[4] For poorly soluble compounds, longer times may be necessary.[5]

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Repeat the experiment in triplicate for each solvent.

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, light, and oxidizing conditions. Forced degradation (stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7]

Predicted Stability and Degradation Pathways

The chlorine and iodine atoms on the purine ring are electron-withdrawing, making the ring susceptible to nucleophilic attack. The C6-iodo bond is generally more labile than the C2-chloro bond, suggesting that nucleophilic substitution will likely occur preferentially at the C6 position.

Predicted Degradation under Stress Conditions:

| Stress Condition | Predicted Outcome |

| Acidic (e.g., 0.1 N HCl) | Potential for hydrolysis of the glycosidic-like bond at N7, leading to depurination. Minimal degradation expected at the C-Cl or C-I bonds. |

| Basic (e.g., 0.1 N NaOH) | Likely hydrolysis of the C6-iodo and C2-chloro bonds to form the corresponding hydroxylated purine derivatives. The C6 position is expected to be more reactive. |

| Oxidative (e.g., 3% H₂O₂) | Oxidation of the purine ring system, potentially leading to N-oxides or ring-opened products. |

| Thermal (e.g., 80°C) | Generally expected to be stable, but prolonged exposure may accelerate hydrolysis if moisture is present. |

| Photolytic (ICH Q1B) | The purine ring is chromophoric and may be susceptible to photolytic degradation. The C-I bond is also known to be photolabile. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (as co-solvent for initial dissolution)

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for a shorter duration (e.g., 2-4 hours) due to expected higher reactivity.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set time (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Also, subject a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is highly recommended for identifying the mass of degradation products.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without secondary degradation.[6]

-

Figure 2. Workflow for a forced degradation (stability) study.

Hypothetical Biological Activity and Signaling Pathway

Substituted purines are well-known inhibitors of various protein kinases. The 2,6,7-substituted purine scaffold can mimic the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents at the 2 and 6 positions can be tailored to achieve selectivity for specific kinases.

The diagram below illustrates a hypothetical signaling pathway where a purine derivative, acting as a kinase inhibitor, blocks a signal transduction cascade commonly implicated in cell proliferation.

Figure 3. Hypothetical signaling pathway inhibited by a purine derivative.

Conclusion

This compound is anticipated to be a lipophilic compound with low aqueous solubility and susceptibility to nucleophilic substitution, particularly at the C6-iodo position under basic conditions. A thorough experimental evaluation of its solubility and stability is paramount for any drug development program. The protocols and frameworks provided in this guide offer a robust starting point for researchers to empirically determine these critical parameters, thereby enabling informed decisions regarding formulation, storage, and handling of this promising purine derivative.

References

- 1. This compound | 150721-89-4 [sigmaaldrich.com]

- 2. 7-benzyl-2,6-dichloro-7H-purine (56025-87-7) for sale [vulcanchem.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 7-Benzyl-2-chloro-6-iodo-7H-purine in Medicinal Chemistry: An Overview

Despite its availability as a chemical reagent, publicly accessible research detailing the specific applications of 7-Benzyl-2-chloro-6-iodo-7H-purine in medicinal chemistry is currently limited. This purine derivative, characterized by a benzyl group at the N7 position, a chloro group at C2, and an iodo group at C6, represents a potentially versatile scaffold for the synthesis of novel bioactive compounds. However, a comprehensive biological evaluation and its subsequent application in drug discovery programs have not been extensively reported in peer-reviewed literature.

The core purine structure is a well-established pharmacophore present in numerous endogenous molecules and approved drugs. Substitutions at the 2, 6, and 7 positions of the purine ring are known to significantly influence the biological activity of these compounds, leading to the development of various kinase inhibitors, antivirals, and receptor modulators. The presence of three distinct functionalizable positions on this compound—the benzyl group, the reactive chloro substituent, and the iodo atom—suggests its potential as a key intermediate in the generation of diverse chemical libraries for biological screening.

Given the lack of specific data, this document will focus on the potential synthetic utility of this compound as a building block in medicinal chemistry, drawing parallels from the known applications of similarly substituted purine analogs.

Potential Synthetic Applications and Experimental Pathways

The primary application of this compound in a research setting would be as a starting material for the synthesis of more complex purine derivatives. The differential reactivity of the C2-chloro and C6-iodo positions could allow for selective and sequential modifications.

General Workflow for Derivatization

Below is a conceptual workflow illustrating how this compound could be utilized to generate a library of substituted purine derivatives for biological screening.

Application Notes and Protocols: 7-Benzyl-2-chloro-6-iodo-7H-purine as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2-chloro-6-iodo-7H-purine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a benzyl protecting group at the N7 position and two distinct halogen atoms at the C2 and C6 positions, allows for selective and sequential functionalization. The differential reactivity of the chloro and iodo substituents makes this intermediate particularly valuable for creating diverse libraries of purine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors and adenosine receptor antagonists.

Chemical Properties and Reactivity

The purine core of this compound is substituted with two leaving groups, a chlorine atom at the 2-position and an iodine atom at the 6-position. The benzyl group at the N7 position provides steric hindrance and influences the electronic properties of the purine ring, while also serving as a stable protecting group that can be removed under specific conditions if necessary.

The key to the synthetic utility of this intermediate lies in the differential reactivity of the C-Cl and C-I bonds in various cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for selective functionalization at the C6 position while leaving the C2-chloro group intact for subsequent transformations.

Applications in Drug Discovery

The 7-benzyl-7H-purine scaffold is a common motif in a variety of bioactive compounds. By leveraging the reactivity of the chloro and iodo substituents, this compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various enzymes and receptors.

Kinase Inhibitors

Purine derivatives are well-established as scaffolds for the development of kinase inhibitors due to their structural similarity to the ATP molecule, the natural substrate for kinases. The 2,6,7-trisubstituted purine core can be elaborated to target the ATP-binding site of kinases with high affinity and selectivity. For instance, 6,7-disubstituted 7H-purine analogues have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in cancer therapy.

The general strategy involves a nucleophilic aromatic substitution or a cross-coupling reaction at the C6 position to introduce a group that interacts with the hinge region of the kinase, followed by further modifications or retaining the chloro group at the C2 position which can project into the solvent-exposed region.

Adenosine Receptor Antagonists